molecular formula C9H13N3O3 B13313353 5-methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylicacid

5-methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B13313353
M. Wt: 211.22 g/mol
InChI Key: QTRDDCORJJQZFC-UHFFFAOYSA-N
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Description

5-methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C9H13N3O3 and a molecular weight of 211.22 g/mol . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions. The starting materials for this synthesis are often 5-methyl-1H-1,2,3-triazole-4-carboxylic acid and oxolan-2-ylmethyl azide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition reaction.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound may also interfere with the synthesis of nucleic acids, disrupting cellular processes and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.

    5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the oxolan-2-ylmethyl group.

Uniqueness

5-methyl-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the methyl group and the oxolan-2-ylmethyl group, which contribute to its distinct chemical and biological properties. These structural features enhance its reactivity and potential as a bioactive compound.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

5-methyl-1-(oxolan-2-ylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O3/c1-6-8(9(13)14)10-11-12(6)5-7-3-2-4-15-7/h7H,2-5H2,1H3,(H,13,14)

InChI Key

QTRDDCORJJQZFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2CCCO2)C(=O)O

Origin of Product

United States

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